molecular formula C9H12FNO2 B13057614 4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Cat. No.: B13057614
M. Wt: 185.20 g/mol
InChI Key: GSUPQKXDKROARR-ANLVUFKYSA-N
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Description

4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and ®-epichlorohydrin.

    Epoxide Formation: The reaction of 3-fluorophenol with ®-epichlorohydrin under basic conditions forms an epoxide intermediate.

    Amination: The epoxide intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-((1R,2R)-1-Amino-2-oxopropyl)-3-fluorophenol.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1R,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

4-[(1R,2R)-1-amino-2-hydroxypropyl]-3-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-3-2-6(13)4-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9+/m1/s1

InChI Key

GSUPQKXDKROARR-ANLVUFKYSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C=C(C=C1)O)F)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)O)F)N)O

Origin of Product

United States

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